molecular formula C21H14N4O B2928435 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole CAS No. 1094605-78-3

5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B2928435
CAS No.: 1094605-78-3
M. Wt: 338.37
InChI Key: LIDULJDIENWPCG-UHFFFAOYSA-N
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Description

5-[3-(2-Naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a synthetic chemical compound supplied for research and development purposes. This hybrid molecule incorporates two pharmacologically significant heterocyclic systems: a 1,2,4-oxadiazole and a pyrazole, linked via a naphthalene scaffold. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, often employed in medicinal chemistry to enhance metabolic stability and influence the physicochemical properties of lead compounds . Derivatives based on this heterocycle have demonstrated a remarkably wide spectrum of biological activities in scientific literature, making them privileged structures in drug discovery for conditions such as cancer, Alzheimer's disease, and microbial infections . Furthermore, the naphthyl-pyrazole moiety is a structure of interest in chemical research . As a novel chemical entity, this compound presents a valuable tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening against novel biological targets. Researchers are encouraged to experimentally validate all potential applications. This product is intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1094605-78-3

Molecular Formula

C21H14N4O

Molecular Weight

338.37

IUPAC Name

5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C21H14N4O/c1-2-7-15(8-3-1)20-22-21(26-25-20)19-13-18(23-24-19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H,(H,23,24)

InChI Key

LIDULJDIENWPCG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC5=CC=CC=C5C=C4

solubility

soluble

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-naphthylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with benzonitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

Reactivity of the Oxadiazole Ring

The 1,2,4-oxadiazole core exhibits distinct reactivity due to its electron-deficient nature:

  • Nucleophilic Substitution : The oxadiazole’s 5-position is susceptible to nucleophilic attack. For example, halogenation or alkylation occurs under basic conditions, as seen in reactions with alkyl bromides or halosugars .

  • Electrophilic Aromatic Substitution : The phenyl and naphthyl substituents direct electrophilic reactions (e.g., nitration, sulfonation) to their aromatic rings rather than the oxadiazole nucleus .

Condensation and Functionalization Reactions

  • Chalcone Formation : Aldol condensation between the pyrazole-carbaldehyde moiety and ketones (e.g., acetophenones) in alkaline ethanol yields α,β-unsaturated ketones. For example, reaction with 5-fluoro-2-hydroxyacetophenone produces propenone derivatives .

  • Heterocycle Fusion : Oxidative cyclization with DMSO-CuCl₂ or DMSO-I₂ converts propenones into chromones or fused pyrazoline derivatives, enhancing biological activity .

Oxidation and Reduction

  • Oxidation : Permanganate-mediated oxidation of pyrazole-carbaldehyde analogs generates carboxylic acids, which can esterify under acidic ethanol conditions .

  • Reduction : Catalytic hydrogenation or borohydride reduction of oxadiazole derivatives yields dihydro intermediates, though this is less common for 1,2,4-oxadiazoles .

Biological Activity and Pharmacological Modifications

While not a direct reaction, structural analogs exhibit antibacterial, antifungal, and anticancer properties. Modifications include:

  • Alkylation : Introducing alkyl chains via nucleophilic substitution improves lipophilicity and membrane permeability .

  • Hybrid Scaffolds : Coupling with triazoles or isoxazoles enhances bioactivity, as demonstrated in derivatives with 1,2,3-triazole moieties .

Data Tables

Table 1: Key Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
CyclodehydrationPOCl₃, 120°C1,2,4-Oxadiazole core formation63–92%
Oxidative CyclizationKI, 1,3-dibromo-5,5-dimethylhydantoin2-Amino-oxadiazolesUp to 97%
Aldol CondensationNaOH/EtOH, room temperaturePyrazolylpropenonesHigh
Chromone FormationDMSO-CuCl₂, oxidative cyclizationFluorochromonesModerate

Table 2: Biological Activities of Analogous Compounds

Compound ClassActivityMechanismSource
PyrazolyloxadiazolesAntifungal, AntibacterialDNA intercalation, enzyme inhibition
2-Amino-oxadiazolesAnticancer (apoptosis induction)Caspase activation, ROS generation

Research Findings

  • Stereoelectronic Effects : The electron-withdrawing oxadiazole ring stabilizes adjacent substituents, directing reactions to the pyrazole’s 3- and 5-positions .

  • Solvent Dependence : Ethanolic NaOH optimizes aldol condensations, while DMSO enhances oxidative cyclization efficiency .

Scientific Research Applications

5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazole derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
Target Compound 3-Phenyl, 5-(2-naphthyl-pyrazolyl) Not reported Not reported Bulky naphthyl group; planar oxadiazole core
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(4-CF3-phenyl), 5-cyclopropyl-pyrazolyl 320.274 Not reported Electron-withdrawing CF3 group; small cyclopropyl ring
5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole 3-(2-Cl-phenyl), 5-(Cl, methyl-pyrazolyl) Not reported Not reported Halogen substituents (Cl); methyl group on pyrazole
Oxolamine citrate 3-Phenyl, 5-(diethylaminoethyl) 437.50 Not reported Polar diethylaminoethyl side chain; citrate salt
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole 3-Phenyl, 5-(benzotriazolylmethyl) 277.29 Not reported Planar benzotriazole; weak intermolecular H-bonds

Key Observations :

  • Bulkiness vs.
  • Electron Effects : Electron-withdrawing groups (e.g., CF3 in , Cl in ) may stabilize the oxadiazole ring and modulate electronic properties, influencing reactivity and intermolecular interactions.

Computational and Analytical Insights

  • Wavefunction Analysis : Tools like Multiwfn enable electron density and orbital analyses, critical for understanding electronic effects of substituents (e.g., naphthyl vs. CF3) .
  • DFT Studies : The Colle-Salvetti correlation-energy formula () could model interactions between the naphthyl group and biological targets.

Biological Activity

5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound integrates pyrazole, naphthalene, and oxadiazole moieties, which contribute to its unique pharmacological profile. This article provides an in-depth examination of the biological activities associated with this compound, highlighting its potential applications in various therapeutic areas.

The molecular formula of this compound is C21H14N4O, with a molecular weight of 338.37 g/mol. The structure includes distinct functional groups that are crucial for its biological activity.

PropertyValue
CAS No. 1094605-78-3
Molecular Formula C21H14N4O
Molecular Weight 338.37 g/mol
IUPAC Name 5-(3-naphthalen-2-yl-1H-pyrazol-5-yl)-3-phenyl-1,2,4-oxadiazole
Solubility Soluble

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various cellular pathways. For instance, studies have shown that derivatives of oxadiazole can modulate apoptotic pathways by increasing p53 expression and activating caspase cascades in cancer cells .

Anticancer Activity

Several studies have reported the anticancer potential of this compound and its derivatives:

  • In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values indicated potent activity, particularly against MCF-7 cells with values as low as 0.65 µM .
  • Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

  • Bacterial Inhibition : In vitro tests showed that it possesses activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring can enhance this activity .
  • Fungal Activity : The compound has also been evaluated for antifungal properties against species like Candida albicans, indicating a broad spectrum of antimicrobial action .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other oxadiazole derivatives:

Compound NameAnticancer ActivityAntimicrobial Activity
This compoundHigh (IC50: 0.65 µM)Moderate
1-(4-chlorophenyl)-4-(2-furoyl)ModerateLow
Novel pyridinyl oxadiazolesHighHigh

Case Studies

Recent research has focused on the synthesis and evaluation of novel derivatives based on the oxadiazole structure:

  • Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities against cancer cell lines and microbial strains. Notably, some derivatives showed enhanced selectivity for cancer cells while maintaining low toxicity to normal cells .
  • Pharmacological Profiling : Another study highlighted the pharmacokinetic properties of a related compound which exhibited favorable absorption and distribution characteristics, making it a candidate for further development as an anticancer agent .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole?

The compound is typically synthesized via cyclocondensation reactions. A key intermediate, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, is reacted with substituted phenyl methanones under reflux conditions. Characterization involves IR, NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structure and purity . Alternative methods include Vilsmeier–Haack reactions for pyrazole carbaldehyde intermediates, optimized with anhydrous solvents like DMF/POCl₃ .

Q. How is structural confirmation performed for this compound?

Multimodal characterization is critical:

  • ¹H NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and pyrazole NH signals (δ 12–13 ppm).
  • ¹³C NMR : Confirms oxadiazole carbons (δ 165–170 ppm) and naphthyl/phenyl substituents.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 380–400) validate molecular weight.
  • X-ray Crystallography : Resolves dihedral angles between oxadiazole and pyrazole rings for stereoelectronic analysis .

Q. What in vitro biological assays are used for preliminary screening?

Standard assays include:

  • Enzyme Inhibition : Testing against kinases or proteases (IC₅₀ values calculated via dose-response curves).
  • Antimicrobial Activity : Disk diffusion/MIC assays against S. aureus or E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ < 50 µM considered active .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Yield improvements (from ~40% to >70%) involve:

  • Catalyst Screening : Using Amberlyst-15 or p-TsOH for acid-catalyzed cyclization .
  • Solvent Optimization : Polar aprotic solvents (DMAC, DMSO) enhance reaction rates.
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes .

Q. What strategies address contradictions between computational predictions and experimental bioactivity?

  • Docking Validation : Reassess binding poses using multiple software (AutoDock, Schrödinger) to identify false positives.
  • Solubility Adjustments : Modify substituents (e.g., –CF₃ or –OCH₃) to balance logP values (target: 2–4) and improve membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .

Q. How do structural modifications influence pharmacological activity?

  • Pyrazole Ring : Replacing 2-naphthyl with 4-fluorophenyl increases selectivity for COX-2 inhibition (IC₅₀ from 1.2 µM to 0.7 µM) .
  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial potency but reduce solubility .
  • Hybrid Derivatives : Conjugation with triazole rings improves anticancer activity via dual Topo-I/II inhibition .

Q. What advanced techniques resolve stability issues under physiological conditions?

  • HPLC-MS Stability Studies : Monitor degradation products at pH 7.4 and 37°C over 24 hours.
  • Co-Crystallization : Improve thermal stability (TGA analysis >200°C) using excipients like mannitol .
  • Protecting Groups : Temporarily shield reactive NH groups with Boc or Fmoc during formulation .

Key Research Gaps

  • Mechanistic Studies : Limited data on mitochondrial toxicity or off-target kinase interactions.
  • In Vivo Pharmacokinetics : No reported bioavailability or tissue distribution profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.